molecular formula C13H15N3O2S B2836780 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide CAS No. 1797261-58-5

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2836780
CAS No.: 1797261-58-5
M. Wt: 277.34
InChI Key: XXNRLYLIMFJGRO-UHFFFAOYSA-N
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Description

The target compound features a tetrahydropyrano[4,3-c]pyrazole core with a methyl group at position 1 of the pyrazole ring. A methylene bridge (-CH2-) at position 3 connects to a thiophene-3-carboxamide moiety. This structure confers a balance of lipophilicity and polarity due to the carboxamide group (hydrogen bond donor/acceptor) and the thiophene ring (aromatic, moderately polar). While specific data for this compound are unavailable in the provided evidence, structural analogs (discussed below) offer insights into its physicochemical and pharmacological profile.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-16-12-2-4-18-7-10(12)11(15-16)6-14-13(17)9-3-5-19-8-9/h3,5,8H,2,4,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNRLYLIMFJGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano-pyrazole ring system, followed by the introduction of the thiophene carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistency and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities but differ in substituents, enabling comparative analysis of key properties:

Table 1: Physicochemical Properties of the Target Compound and Analogs

Property Target Compound (Inferred) 1-(Cyclopropylmethyl)-N-[(thiophen-3-yl)methyl] Analog 1-Ethyl-N-(piperidinylmethyl) Urea Analog
Molecular Formula C14H17N3O2S* C16H19N3O2S C16H27N5O2
Molecular Weight (g/mol) ~277.38* 317.41 321.42
logP ~1.2* (estimated) 1.68 Not reported
logSw (Solubility) ~-2.0* (estimated) -2.29 Not reported
Hydrogen Bond Donors 1 1 3 (urea group)
Hydrogen Bond Acceptors 4 4 5
Polar Surface Area (Ų) ~49* 48.98 ~90 (estimated)

*Inferred based on structural comparisons.

Key Structural and Functional Differences:

N1-Substituent Variation :

  • Target : 1-Methyl group (small, low steric hindrance).
  • Analog : 1-Cyclopropylmethyl (bulkier, more lipophilic; logP = 1.68).
  • Analog : 1-Ethyl group (moderate size; likely higher logP than methyl).

Impact: Methyl substitution may improve aqueous solubility compared to cyclopropylmethyl or ethyl, as bulkier groups increase logP and reduce solubility.

Functional Group on Methylene Bridge: Target: Thiophene-3-carboxamide (moderate polarity, aromatic). Analog : Similar carboxamide-thiophene motif (identical H-bond capacity). Analog : Urea-piperidine group (higher H-bond donors/acceptors, increased polar surface area). Impact: The urea group in Analog enhances polarity, likely reducing membrane permeability but improving target engagement in hydrophilic environments.

Biological Implications :

  • The target’s carboxamide-thiophene motif balances lipophilicity and polarity, favoring oral bioavailability.
  • Analog ’s cyclopropylmethyl group may enhance CNS penetration due to higher logP but risks off-target binding.
  • Analog ’s urea-piperidine moiety could improve solubility but may limit blood-brain barrier traversal.

Research Findings and Implications

  • logP and Solubility : The target’s inferred logP (~1.2) suggests better solubility than Analog (logP = 1.68, logSw = -2.29). Its methyl group likely reduces aggregation-prone hydrophobic interactions .
  • Synthetic Feasibility : Methyl substituents are synthetically simpler than cyclopropylmethyl or ethyl-piperidine-urea systems, favoring scalable production.
  • Pharmacokinetics : The carboxamide group in the target and Analog supports moderate metabolic stability, whereas Analog ’s urea may increase susceptibility to hydrolysis .

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a thiophene ring and a pyrano-pyrazole moiety. Its IUPAC name is this compound. The molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : Interaction with receptors that regulate cell growth and apoptosis.

These interactions can lead to alterations in cellular signaling pathways that are crucial for disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (breast cancer) : IC50 values reported around 0.01 µM for structurally related compounds indicate potent activity .
    • NCI-H460 (lung cancer) : Similar compounds exhibited IC50 values ranging from 0.39 to 0.46 µM against this cell line .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:

CompoundIC50 (µg/mL)Target
Pyrazole Derivative A60.56COX
Pyrazole Derivative B57.24LOX

These findings suggest that the compound may also serve as a lead for developing anti-inflammatory agents .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Antitumor Activity :
    • A series of tetrahydropyrano-pyrazole derivatives were synthesized and tested against various cancer cell lines including MCF7 and NCI-H460.
    • Results indicated significant growth inhibition with some compounds achieving IC50 values as low as 0.01 µM .
  • Study on Anti-inflammatory Effects :
    • Research demonstrated that certain pyrazole-linked compounds exhibited anti-inflammatory activity comparable to standard treatments like diclofenac sodium (IC50 = 54.65 µg/mL) .

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